Product packaging for 5-(tert-Butyl)-2-fluoropyridine(Cat. No.:)

5-(tert-Butyl)-2-fluoropyridine

Cat. No.: B11919723
M. Wt: 153.20 g/mol
InChI Key: GIWOYKOWKBZXPO-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Contemporary Organic Synthesis

The introduction of fluorine into heterocyclic compounds can dramatically alter their physicochemical and biological properties. mdpi.comnih.gov The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity of molecules to their biological targets. nih.gov These advantageous modifications have made fluorinated heterocycles indispensable in medicinal chemistry and drug discovery. nih.gov Indeed, a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. nih.gov Beyond the life sciences, fluorinated heterocycles are also pivotal in the development of advanced materials, including liquid crystals, polymers, and organic light-emitting diodes (OLEDs), owing to their unique electronic and thermal properties. mdpi.comnih.govijeijournal.com

Overview of Pyridine (B92270) Derivatives as Key Research Subjects

Pyridine and its derivatives are fundamental building blocks in organic chemistry, prized for their presence in numerous natural products and synthetic compounds with significant biological activity. lookchem.comsigmaaldrich.com The pyridine ring system is a key structural motif in a wide range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. lookchem.com The nitrogen atom in the pyridine ring imparts distinct electronic properties and provides a handle for chemical modification, making pyridines versatile scaffolds in drug design and catalysis. sigmaaldrich.com The development of efficient methods for the functionalization of the pyridine ring remains an active area of research, with a continuous demand for novel derivatives with tailored properties.

Positioning of 5-(tert-Butyl)-2-fluoropyridine within Advanced Heterocyclic Chemistry Research

This compound (CAS Number: 1823966-98-8) has garnered attention as a valuable building block in advanced heterocyclic chemistry. bldpharm.com Its structure combines the key features of a fluorinated pyridine with a sterically demanding tert-butyl group. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of fluoropyridine chemistry. mdpi.comnih.gov This reactivity allows for the facile introduction of a wide range of substituents at this position.

Research involving this compound often focuses on its utility as a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, the fluorine atom can be displaced by various nucleophiles, while the tert-butyl group can influence the conformational preferences of the resulting products. Furthermore, the pyridine nitrogen can be targeted for N-oxidation or quaternization, and the aromatic protons are amenable to further functionalization, making this compound a rich platform for chemical exploration.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Generated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FN B11919723 5-(tert-Butyl)-2-fluoropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

5-tert-butyl-2-fluoropyridine

InChI

InChI=1S/C9H12FN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3

InChI Key

GIWOYKOWKBZXPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Tert Butyl 2 Fluoropyridine and Analogues

Direct C-H Fluorination Approaches for Pyridines

A significant advancement in organofluorine chemistry is the direct conversion of a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond, which circumvents the need for lengthy synthetic routes involving pre-fluorinated building blocks. orgsyn.org This approach offers a powerful tool for the late-stage functionalization of complex molecules. berkeley.edu

A key challenge in the direct fluorination of pyridines is controlling the position of fluorination. Researchers have developed a highly site-selective method that exclusively fluorinates the C-H bond adjacent to the pyridine (B92270) nitrogen (the α-position). nih.gov This transformation is notable for its precision, providing direct access to 2-fluoropyridines from readily available pyridine precursors. psu.edu

The reaction, which uses silver(II) fluoride (B91410) (AgF₂), occurs at or near ambient temperature, typically within an hour. orgsyn.orgnih.gov The high regioselectivity is a major advantage, as it predictably yields the 2-fluoro isomer. pkusz.edu.cn For instance, 3-substituted pyridines containing halo, alkoxy, or cyano groups undergo fluorination with exclusive selectivity at the 2-position. acs.org Mechanistic studies suggest the reaction pathway is analogous to the classic Chichibabin amination reaction, which also exhibits a similar trend in regioselectivity. nih.govpkusz.edu.cn This direct and selective method represents a substantial improvement over older techniques like the Balz-Schiemann reaction or nucleophilic aromatic substitution on 2-chloropyridines, which are often limited in scope or require harsh conditions. psu.edu

The success of direct C-H fluorination and other fluorination strategies hinges on the development of effective and manageable fluorinating reagents. While hazardous reagents like fluorine gas (F₂) have been used, their application is limited to specialized laboratories. psu.edu Modern research has focused on safer, more selective, and commercially available alternatives.

Silver(II) fluoride (AgF₂) has emerged as a key reagent for the direct C-H fluorination of pyridines and diazines. nih.gov It is a commercially available solid that facilitates fluorination at ambient temperatures, making the process more accessible and safer than methods requiring F₂ gas. orgsyn.orgnih.gov

Beyond direct C-H activation, a wide array of N-F reagents have been developed for electrophilic fluorination. nih.gov These reagents offer varying degrees of reactivity, allowing for the selective fluorination of a diverse range of substrates. nih.govbenthamscience.com Their stability and ease of handling have made them popular in synthetic chemistry. nih.gov Another notable reagent is Pyridine-2-sulfonyl fluoride (PyFluor), which is valued for its high stability and selectivity in the deoxyfluorination of alcohols, presenting a safer alternative to reagents like DAST (diethylaminosulfur trifluoride). enamine.netsigmaaldrich.com

Fluorinating ReagentPrimary ApplicationKey CharacteristicsSource(s)
Silver(II) Fluoride (AgF₂)Direct C-H fluorination of pyridinesCommercially available solid; enables reaction at ambient temperature; high site-selectivity for the C-2 position. orgsyn.orgnih.gov
N-Fluoropyridinium SaltsElectrophilic fluorination of various substratesTunable fluorinating power based on substituents and counter-anions; generally stable, crystalline solids. nih.govbenthamscience.comorgsyn.org
Pyridine-2-sulfonyl fluoride (PyFluor)Deoxyfluorination of alcoholsHigh thermal and chemical stability; reduces elimination byproducts compared to DAST; safer for large-scale synthesis. enamine.netsigmaaldrich.com
Diethylaminosulfur trifluoride (DAST)Deoxyfluorination of alcoholsBroad substrate scope but limited by poor thermal stability and tendency to produce elimination byproducts. sigmaaldrich.com

A significant advantage of the AgF₂-mediated C-H fluorination method is its broad functional group tolerance. orgsyn.org The reaction is compatible with a wide range of both electron-donating and electron-withdrawing substituents on the pyridine ring. psu.edupkusz.edu.cn Tolerated functional groups include esters, amides, ketones, ethers, and halides (Cl, Br). pkusz.edu.cnacs.org This tolerance allows for the direct fluorination of complex and medicinally relevant compounds without the need for protecting groups. berkeley.edunih.gov

However, there are limitations. The reaction is generally not compatible with unprotected amines, alcohols, carboxylic acids, or aldehydes. acs.org Furthermore, the electronic properties of the substrate can influence the reaction's efficiency. While many substituted pyridines react well, those containing multiple strong electron-withdrawing groups may result in lower yields. acs.org Conversely, highly electron-rich five-membered aromatic heterocycles tend to form complex product mixtures when treated with AgF₂. psu.edu The coordination of the basic pyridine nitrogen to the silver atom is a proposed initial step in the mechanism, which suggests that more basic heterocycles could be more reactive. acs.org

Synthesis via N-Fluoropyridinium Salts

An alternative and widely applicable strategy for synthesizing fluorinated pyridines involves the use of N-fluoropyridinium salts. These compounds can act as powerful electrophilic fluorinating agents or serve as precursors to α-fluoropyridines through base-initiated reactions. benthamscience.comrsc.org

Stable N-fluoropyridinium salts can be synthesized from a variety of substituted pyridines. benthamscience.com A common method involves the reaction of a pyridine derivative with fluorine gas diluted with nitrogen (e.g., 10% F₂/N₂) at low temperatures. nih.gov This can be done in the presence of an acid, a salt of an acid, a silyl (B83357) ester, or a Lewis acid to form the desired stable salt. benthamscience.comresearchgate.net

The reactivity and stability of these N-F salts are highly tunable. orgsyn.org By altering the substituents on the pyridine ring and changing the counter-anion, a series of reagents with a wide spectrum of fluorinating power can be created. benthamscience.comorgsyn.org For example, introducing electron-withdrawing groups onto the pyridine ring increases the salt's fluorinating power but decreases its stability. orgsyn.org This variability allows for the selective fluorination of a wide range of organic compounds, from highly reactive carbanions to less reactive aromatic rings, often under mild conditions. nih.govbeilstein-journals.org

N-Fluoropyridinium Salt TypeRelative Fluorinating PowerTypical SubstratesSource(s)
N-fluoro-2,4,6-trimethylpyridinium triflateWeakestReactive carbanions, enamines, sulfides. orgsyn.org
N-fluoropyridinium triflateIntermediateEnol ethers, enol silyl ethers, activated vinyl acetates. orgsyn.org
N-fluoro-3,5-dichloropyridinium triflateStrongActivated aromatic compounds. orgsyn.orgresearchgate.net
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)Very StrongLess reactive alkenes and aromatic rings. orgsyn.orgresearchgate.net

Beyond their role as general fluorinating agents, N-fluoropyridinium salts can undergo a distinct transformation to yield α-fluoropyridines. benthamscience.com This novel reaction is initiated by a base, which causes the decomposition or rearrangement of the N-fluoropyridinium salt to selectively form the 2-fluoropyridine (B1216828) product. benthamscience.comacs.org This method provides a direct pathway to 2-fluoropyridines from the corresponding pyridines via the intermediate N-fluoropyridinium salt, representing a valuable synthetic alternative to direct C-H fluorination or other classical methods. acs.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful method for the functionalization of (hetero)aromatic systems. nih.gov This strategy is particularly effective for electron-deficient aromatic rings, where the presence of electron-withdrawing groups facilitates the addition-elimination mechanism. The pyridine ring, with its inherent electron-deficient nature due to the nitrogen heteroatom, is a prime substrate for SNAr reactions. researchgate.netepa.gov

In the realm of SNAr reactions, halogens often serve as excellent leaving groups. While the C-F bond is the strongest single bond to carbon, fluorine is a surprisingly effective leaving group in many SNAr processes involving activated aromatic systems. reddit.comcas.cn The high electronegativity of the fluorine atom makes the carbon to which it is attached (the ipso-carbon) highly electrophilic and thus susceptible to attack by nucleophiles. vt.edu This effect is amplified in 2-fluoropyridines, where the ring nitrogen acts as a strong electron-withdrawing group, further activating the C2 position for nucleophilic attack. epa.gov

The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) proceeds approximately 320 times faster than the corresponding reaction with 2-chloropyridine. acs.org This enhanced reactivity is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex through the inductive effect, which outweighs its poor leaving group ability based on bond strength alone. reddit.comvt.edu This high reactivity allows SNAr reactions on 2-fluoropyridines to be conducted under milder conditions, which is advantageous when dealing with complex molecules bearing sensitive functional groups. acs.org

The regioselectivity of SNAr reactions on substituted pyridines is dictated by the electronic and steric properties of the substituents. In 2-fluoropyridines, nucleophilic attack occurs almost exclusively at the C2 position, displacing the fluoride ion. This is due to the combined activating effect of the ring nitrogen at the ortho and para positions. When other substituents are present, they can influence the reaction's outcome. Electron-withdrawing groups generally enhance the rate of substitution, while electron-donating groups can have a deactivating effect. researchgate.netepa.gov However, studies have shown that even with electron-donating methyl or methoxy (B1213986) groups, SNAr at the C2 position of nitropyridines can proceed efficiently. researchgate.netepa.gov

The steric hindrance of substituents can also play a crucial role. Bulky groups adjacent to the reaction center can impede the approach of the nucleophile, potentially directing the substitution to a less hindered position. researchgate.net

The substrate scope for SNAr reactions on 2-fluoropyridines is broad, encompassing a wide variety of nucleophiles. acs.org This allows for the introduction of diverse functionalities onto the pyridine ring.

Table 1: Scope of Nucleophiles in SNAr Reactions with 2-Fluoropyridines

Nucleophile Class Example Nucleophile Product Type Reference
O-Nucleophiles Alcohols, Phenols Aryl ethers acs.org
N-Nucleophiles Amines, Amides, Azoles Aryl amines, amides, azoles nih.govacs.org
S-Nucleophiles Thiols Aryl sulfides acs.org

This table illustrates the versatility of 2-fluoropyridines in SNAr reactions, accommodating a range of heteroatom and carbon-based nucleophiles under relatively mild conditions.

A significant advantage of SNAr chemistry with highly activated substrates like 2-fluoropyridines is that many transformations can be achieved without the need for transition metal catalysts. nih.govvt.edu These metal-free conditions are often desirable to avoid potential metal contamination in the final products and to reduce costs.

Typical metal-free SNAr reactions involve treating the 2-fluoropyridine substrate with a suitable nucleophile in the presence of a base in a polar aprotic solvent. acs.org Common conditions are summarized below.

Table 2: Typical Metal-Free SNAr Conditions for 2-Fluoropyridines

Component Examples Purpose Reference
Base K₂CO₃, NaH, DBU Deprotonates the nucleophile acs.org
Solvent DMF, DMSO, Acetonitrile Solvates the ions and facilitates the reaction acs.org

Recent advancements have also explored the use of organic superbases, such as t-Bu-P4, which can catalytically promote SNAr reactions of even less reactive aryl fluorides by activating both the fluoroarene and the nucleophile. acs.org Furthermore, organic photoredox catalysis has emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes under mild, metal-free conditions. nih.gov

Integration of the tert-Butyl Moiety in Fluoropyridine Synthesis

The introduction of alkyl substituents, particularly bulky ones like the tert-butyl group, onto a pyridine scaffold can significantly alter the molecule's physical and chemical properties.

Attaching a bulky alkyl group such as tert-butyl to a pyridine ring requires specific synthetic strategies due to the steric demand of the group and the electronic nature of the pyridine ring. Several methods have been developed for this purpose:

Organometallic Addition: One common approach involves the reaction of a halopyridine with an organometallic reagent like tert-butyl lithium or a tert-butyl Grignard reagent. orgsyn.org

Friedel-Crafts Alkylation: While challenging on the electron-deficient pyridine ring, Friedel-Crafts-type reactions can sometimes be employed, often requiring harsh conditions. orgsyn.org

Radical Reactions: The Minisci reaction provides a powerful method for the direct alkylation of heteroaromatic bases. This reaction typically involves the generation of an alkyl radical from a carboxylic acid (e.g., pivalic acid for the tert-butyl group) which then adds to the protonated pyridine ring.

Cyclization/Condensation Reactions: Pyridine rings can be constructed from acyclic precursors already containing the desired substituent. For example, condensation reactions involving ketones, aldehydes, and ammonia (B1221849) or its derivatives can be used to build the pyridine scaffold. researchgate.netaun.edu.eg

The tert-butyl group exerts both electronic and steric effects that can influence subsequent reactions on the pyridine ring.

Electronic Effect: As an alkyl group, the tert-butyl substituent is weakly electron-donating through an inductive effect (+I). In the context of SNAr on a 2-fluoropyridine ring, a tert-butyl group at the C5 position would have a slight deactivating effect on the substitution at C2. However, this electronic effect is generally minor compared to the strong activation provided by the ring nitrogen. epa.gov

Reactivity Profiles and Mechanistic Investigations of 5 Tert Butyl 2 Fluoropyridine

Role in Generating Reactive Intermediates

Beyond its direct participation in substitution reactions, 5-(tert-Butyl)-2-fluoropyridine can serve as a precursor for the generation of highly reactive chemical species, which can then be used in a variety of synthetic transformations.

While not directly involving this compound, a notable application of related 2-fluoropyridine (B1216828) derivatives is their use in the in-situ generation of the highly electrophilic reagent, 1,1-bis(triflyl)ethylene (Tf₂C=CH₂). This is achieved through the dissociation of a zwitterionic 2-fluoropyridinium species. These zwitterions are stable, crystalline solids that, upon dissolution in an organic solvent, release the highly reactive electrophilic alkene. This methodology allows for the convenient handling and application of a otherwise difficult-to-manage reagent. The generated 1,1-bis(triflyl)ethylene can then be used to introduce the strongly acidic bis(triflyl)methyl group into a wide range of organic molecules.

Photochemical Reactions and Radical Pathways

The photochemical properties of pyridine (B92270) derivatives are a subject of ongoing research, with potential applications in photoredox catalysis and materials science. While specific photochemical studies on this compound are limited, the behavior of related compounds provides insight into potential reaction pathways.

The C-F bond, while strong, can be activated under photochemical conditions to generate carbon-centered radicals. This approach has been explored for the hydrodefluorination and cross-coupling reactions of organofluorines using organic photoredox catalysts. The photochemical behavior of a di-tert-butyl substituted 3H-azepine has been reported to yield unexpected tricyclic dicyclopenta[b,e]pyridine derivatives, indicating that tert-butyl substituted nitrogen heterocycles can undergo complex rearrangements upon irradiation rsc.org.

Furthermore, the pyridine nucleus can participate in radical reactions. The Minisci reaction, for example, involves the addition of carbon-centered radicals to protonated heteroaromatic compounds nih.gov. While not a photochemical reaction in the traditional sense, it highlights the susceptibility of the pyridine ring to radical attack. The presence of a fluorine atom and a tert-butyl group on the pyridine ring would be expected to influence the stability and reactivity of any radical intermediates formed, potentially directing the course of photochemical or radical-mediated reactions. Studies on the pyridine radical cation and its fluorinated derivatives have shown that fluorine substitution significantly affects their electronic structure and relaxation behavior usgs.gov.

Table 2: Investigated Reaction Types and Pathways for Substituted Fluoropyridines
Reaction TypeKey FeaturesPotential Application for this compound
Nucleophilic Aromatic Substitution (SNAr)Facile displacement of fluoride (B91410) at the 2-position by various nucleophiles.Synthesis of a diverse range of 2-substituted-5-tert-butylpyridines.
Precursor to ElectrophilesFormation of a stable zwitterion that releases a highly reactive species upon dissolution.Potential use in generating novel electrophilic reagents.
Photochemical C-F ActivationGeneration of carbon-centered radicals via photoredox catalysis.Potential for novel C-C and C-H bond-forming reactions.
Radical ReactionsSusceptibility of the pyridine ring to radical addition.Functionalization of the pyridine ring at positions other than C-2.

Photoinduced Reactions of Fluoropyridines with Aliphatic Amines

Photoinduced reactions of fluoropyridines with aliphatic amines represent a key area of research in synthetic organic chemistry, offering pathways to novel aminated pyridine derivatives. While direct studies on this compound are not extensively detailed in the reviewed literature, the general reactivity of fluorinated pyridines provides a framework for understanding its potential photochemical behavior. The photochemical reactions of fluorinated pyridines can proceed through various competing pathways, including nucleophilic aromatic substitution (SNAr) and radical processes.

In the context of photoinduced SNAr reactions, the fluorine atom at the C-2 position of the pyridine ring is a good leaving group, and its displacement by an aliphatic amine is mechanistically plausible. The reaction is initiated by the photoexcitation of the fluoropyridine, which can lead to the formation of an excited state that is more susceptible to nucleophilic attack. The presence of the electron-donating tert-butyl group at the C-5 position may influence the electronic properties of the pyridine ring, potentially affecting the reaction rates and regioselectivity.

Mechanistically, the photoinduced amination can occur through either a direct nucleophilic attack on the excited pyridine ring or via the formation of a radical ion pair. In the latter case, single electron transfer (SET) from the amine to the excited fluoropyridine would generate a pyridinyl radical anion and an aminium radical cation. Subsequent steps would involve the coupling of these radical ions and elimination of a fluoride ion to yield the aminated product. The specific pathway that predominates is dependent on factors such as the solvent polarity, the nature of the amine, and the specific substituents on the pyridine ring.

Research on the photochemical reactions of other fluorinated pyridines, such as pentafluoropyridine, with organometallic complexes has demonstrated that UV irradiation can lead to various transformations, including the formation of η²-C,C-coordinated complexes and C-H oxidative addition products nih.govscienceopen.com. While these reactions involve a metal center, they highlight the diverse reactivity of the fluoropyridine core under photochemical conditions. The interaction of electronically excited states of aromatic amines with their environment is also a crucial factor, with mechanisms such as photodissociation of N-H and C-N bonds being relevant researchgate.net.

Exploration of Radical Fluorination Methodologies

Radical fluorination methodologies have emerged as powerful tools for the synthesis of fluorinated organic compounds. These methods often offer advantages in terms of functional group tolerance and regioselectivity compared to traditional nucleophilic or electrophilic fluorination approaches. The application of such methodologies to this compound could be envisioned for the introduction of additional fluorine atoms or for the fluorination of the tert-butyl group itself, although the latter would be more challenging.

One of the most prominent reagents in radical fluorination is Selectfluor (F-TEDA-BF₄) enamine.net. It is known to be a source of electrophilic fluorine but can also participate in radical processes, particularly under photochemical or metal-catalyzed conditions. For instance, the direct fluorination of tertiary alkyl bromides and iodides with Selectfluor proceeds via a radical mechanism at room temperature nih.govresearchgate.netscilit.com. This suggests that the tert-butyl group on the pyridine ring could potentially undergo radical C-H fluorination under appropriate conditions, although this would likely require harsh conditions due to the strength of the C-H bonds.

Light-mediated, catalyst-free radical deoxyfluorination of tertiary alcohols using Selectfluor has also been reported, proceeding through a single-electron oxidation of cesium oxalates to generate tertiary radicals that are subsequently trapped by a fluorine atom nih.gov. This highlights the potential for generating radical species at tertiary centers, which is relevant to the tert-butyl substituent.

Furthermore, photoredox catalysis has enabled the synthesis of 3-fluoropyridines through the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, a process that involves radical intermediates acs.org. Photochemical methods for the functionalization of pyridines via pyridinyl radicals have also been developed, demonstrating that single-electron reduction of pyridinium ions can lead to effective radical coupling reactions acs.org. These studies underscore the potential for radical-based transformations on the pyridine ring of this compound.

The table below summarizes some radical fluorination methodologies that could be conceptually applied to substrates like this compound.

MethodologyReagent/ConditionsPotential Application to this compound
Direct Halogen ExchangeSelectfluor, acetonitrile, room temperatureNot directly applicable to the parent molecule, but relevant for derivatives with other halogens.
DeoxyfluorinationSelectfluor, light, from corresponding tertiary alcoholFluorination of the tert-butyl group if a hydroxylated precursor is used.
Photoredox Catalysisfac-Ir(ppy)₃, blue LEDIntroduction of fluorinated substituents onto the pyridine ring.
Photochemical C-H FluorinationSelectfluor, UV-A irradiationPotential for direct fluorination of the tert-butyl group, though challenging. chemrxiv.org

Stability and Compatibility of the tert-Butyl Group Under Diverse Reaction Conditions

The tert-butyl group is a bulky and sterically demanding substituent that significantly influences the reactivity and stability of the molecule to which it is attached. In this compound, this group exerts both steric and electronic effects that are crucial in determining its behavior under various reaction conditions.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electronic effect can influence the electron density of the pyridine ring. In nucleophilic aromatic substitution, which is favored on electron-deficient aromatic rings, the electron-donating nature of the tert-butyl group could slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-fluoropyridine nih.gov. However, the inherent electron deficiency of the pyridine ring, especially with the electronegative fluorine at the C-2 position, still allows for such reactions to occur. Nucleophilic aromatic substitution on pyridines generally proceeds favorably at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) stackexchange.comwikipedia.org.

Stability and Compatibility: The tert-butyl group itself is generally stable under a wide range of reaction conditions. It is resistant to many oxidizing and reducing agents and is stable in both acidic and basic media. This robustness makes it a valuable substituent in complex molecule synthesis, where it can serve as a sterically directing group or to enhance solubility without being chemically altered during subsequent transformations. For instance, the tert-butyl group is compatible with conditions used for triborane-mediated regioselective substitutions of pyridine derivatives nih.gov. Furthermore, N1-tert-butylated triazinium salts have been shown to be particularly stable under biological conditions.

The following table provides a summary of the stability and compatibility of the tert-butyl group in the context of reactions relevant to this compound.

Reaction TypeExpected Compatibility of tert-Butyl GroupRationale
Nucleophilic Aromatic SubstitutionHighThe C-C bonds of the tert-butyl group are strong and not susceptible to cleavage under typical SNAr conditions.
Electrophilic Aromatic SubstitutionModerate to HighThe tert-butyl group can direct electrophiles to other positions on the ring. It is generally stable, but harsh acidic conditions can lead to its cleavage.
Radical ReactionsModerate to HighWhile C-H bonds on the tert-butyl group can be subject to radical abstraction under forcing conditions, the group is generally stable under many radical reaction protocols.
Metal-catalyzed Cross-couplingHighThe tert-butyl group is typically a spectator in common cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Advanced Spectroscopic Characterization and Elucidation of 5 Tert Butyl 2 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-(tert-Butyl)-2-fluoropyridine, providing detailed information about the chemical environment of each atom.

Similarly, ¹³C NMR provides direct information about the carbon skeleton. bhu.ac.in The signals for the carbon atoms of the pyridine (B92270) ring are observed in the aromatic region of the spectrum, with their exact positions influenced by the fluorine and tert-butyl substituents. oregonstate.edu The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic chemical shifts in the aliphatic region. bhu.ac.inoregonstate.edu

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Pyridine Ring Protons6.0 - 9.5110 - 170
tert-Butyl Protons~1.330 - 40 (C(CH₃)₃), 28 - 32 (C(CH₃)₃)

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for fluorinated compounds like this compound due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic microenvironment within the molecule. nih.gov For 2-fluoropyridine (B1216828) derivatives, the ¹⁹F resonance is typically observed in a specific region of the spectrum, and its exact position can provide insights into the electronic effects of the tert-butyl group on the pyridine ring. colorado.edu

The analysis of spin-spin coupling constants in NMR spectra provides valuable information about the connectivity and spatial relationships between atoms. In the ¹H NMR spectrum, the coupling between adjacent protons on the pyridine ring (³JHH) helps to confirm their relative positions. Furthermore, coupling between the fluorine atom and the protons on the pyridine ring (JHF) can be observed, providing further evidence for the substitution pattern. In ¹³C NMR, one-bond (¹JCF) and multi-bond (nJCF) coupling constants between the fluorine and carbon atoms offer additional structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. This precise mass measurement provides unequivocal confirmation of the compound's identity.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique in mass spectrometry that is particularly useful for the analysis of a wide range of organic molecules with minimal fragmentation. youtube.comscripps.edu In MALDI analysis, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. youtube.comscripps.edu This technique can be applied to the analysis of this compound, often in conjunction with a time-of-flight (TOF) mass analyzer, to obtain its molecular weight. The choice of matrix is critical for successful analysis, with compounds like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) being suitable for nonpolar analytes. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a critical tool for identifying functional groups and probing the nature of chemical bonds within a molecule. By analyzing the interaction of infrared radiation or inelastically scattered light with the molecule, a detailed vibrational profile can be obtained.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is expected to show characteristic peaks for the tert-butyl group, the pyridine ring, and the carbon-fluorine bond.

The C-H stretching vibrations of the tert-butyl group's methyl groups are anticipated in the 2850–2960 cm⁻¹ region. libretexts.org The asymmetric and symmetric bending vibrations of the C-H bonds in the methyl groups typically appear around 1460 cm⁻¹ and 1370 cm⁻¹, respectively. The presence of the tert-butyl group can be confirmed by a characteristic split peak in the 1365-1395 cm⁻¹ region.

The pyridine ring itself has a set of characteristic ring stretching vibrations (C=C and C=N) that are expected to appear in the 1400–1600 cm⁻¹ range. The substitution pattern on the ring influences the exact position and intensity of these bands. The C-F stretching vibration is a strong absorption and is typically found in the 1000–1400 cm⁻¹ region for aromatic fluorides. Its precise location can provide insight into the electronic environment of the C-F bond. The region below 1000 cm⁻¹ contains various C-H out-of-plane bending modes and other skeletal vibrations, which form a unique "fingerprint" for the molecule. libretexts.org

A theoretical analysis of the related molecule 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine provides further insight into expected vibrational frequencies. nih.govresearchgate.net Although the substituents differ, the fundamental vibrations of the pyridine ring and the tert-butyl group can be compared.

Interactive Table: Expected Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretchtert-Butyl (CH₃)2960 - 2850Medium-Strong
C=C, C=N StretchPyridine Ring1600 - 1400Medium-Variable
C-H Asymmetric Bendtert-Butyl (CH₃)~1460Medium
C-H Symmetric Bendtert-Butyl (CH₃)~1370Medium (often split)
C-F StretchAryl-Fluoride1400 - 1000Strong
C-H Out-of-Plane BendPyridine Ring900 - 700Strong

Raman Spectroscopy for Molecular Vibrations and Polarizability Studies

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nist.govnist.gov Vibrational modes that result in a change in the polarizability of the molecule are Raman active. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong Raman signals. The C-C stretching of the tert-butyl skeleton and the symmetric C-H stretching vibrations are also typically prominent. The C-F stretching vibration, while strong in the IR, may show a weaker signal in the Raman spectrum. Raman spectroscopy is particularly useful for studying the vibrations of the carbon skeleton and can provide detailed information about the molecule's structure and symmetry. researchgate.net

Studies on related molecules, such as 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, have utilized both experimental and theoretical Raman spectroscopy to assign vibrational modes. nih.govresearchgate.net These studies show that the pyridine ring breathing mode and the stretching modes of the substituents are clearly identifiable.

Interactive Table: Expected Raman Active Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Ring BreathingPyridine Ring~1000Strong
C-H Symmetric Stretchtert-Butyl (CH₃)~2900Strong
C-C Skeletal Stretchtert-Butyl950 - 900Medium-Strong
C=C, C=N StretchPyridine Ring1600 - 1400Medium
C-F StretchAryl-Fluoride1400 - 1000Weak-Medium

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. libretexts.orguoc.gr Since this compound is a diamagnetic molecule with all electrons paired, it is EPR-silent and would not produce a spectrum in its ground state.

However, EPR and the more advanced Electron Nuclear Double Resonance (ENDOR) spectroscopy could be powerful tools for studying radical species derived from this compound. researchgate.net For instance, a radical cation could be generated through one-electron oxidation, or a radical anion through one-electron reduction.

If such a radical were formed, EPR spectroscopy would provide information about the g-factor and hyperfine coupling constants. uoc.gr The g-factor gives insight into the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei with non-zero spin, such as ¹H, ¹⁴N, and ¹⁹F. Analysis of these couplings would allow for the mapping of the spin density distribution across the molecule, revealing which atoms bear the most unpaired electron character. ENDOR spectroscopy would offer significantly higher resolution of these hyperfine interactions, allowing for the precise determination of even very small coupling constants. researchgate.net While no specific EPR or ENDOR studies on radicals of this compound are currently available in the surveyed literature, the techniques remain highly relevant for investigating its potential redox chemistry and reactive intermediates.

X-ray Diffraction for Solid-State Structural Analysis and Supramolecular Features

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

For this compound, an XRD analysis would unequivocally establish the geometry of the pyridine ring, the C-F and C-C bond lengths, and the orientation of the tert-butyl group relative to the aromatic ring. Furthermore, XRD reveals how the molecules pack together in the crystal lattice. This can uncover important supramolecular features, such as intermolecular interactions like π-π stacking between pyridine rings or weak C-H···F or C-H···N hydrogen bonds. These interactions govern the physical properties of the solid, including its melting point and solubility.

While crystallization and XRD analysis have been performed on enzymes involved in fluorination and on various other pyridine derivatives, specific crystallographic data for this compound is not present in the searched literature. researchgate.netnih.gov If such a study were conducted, it would yield a data file containing the crystal system, space group, unit-cell dimensions, and atomic coordinates, providing an unambiguous structural blueprint of the compound in the solid state.

Computational Chemistry and Theoretical Studies of 5 Tert Butyl 2 Fluoropyridine

Quantum Mechanical and Molecular Orbital Theory Calculations

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 5-(tert-Butyl)-2-fluoropyridine. wikipedia.org Molecular orbital theory, a key component of these calculations, describes how electrons are distributed within the molecule, influencing its chemical and physical properties. wikipedia.orgutah.edu

The difference in energy between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter for predicting a molecule's electronic stability and reactivity. wikipedia.orgschrodinger.com A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity. researchgate.net For pyridine (B92270) derivatives, computational studies using methods like density functional theory (DFT) can accurately calculate this energy gap. schrodinger.comresearchgate.net For instance, a study on various 2-fluoropyridine (B1216828) derivatives showed that substitutions on the pyridine ring significantly influence the HOMO-LUMO gap, with some derivatives exhibiting lower gaps and thus higher predicted reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties

PropertyValue
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Ionization Potential
Electron Affinity
Electronegativity
Hardness
Softness
Note: Specific calculated values for this compound are not yet publicly available and would require dedicated computational studies.

Conformational Analysis of Pyridine Derivatives with Bulky Substituents

The presence of a bulky tert-butyl group on the pyridine ring introduces significant steric considerations. Conformational analysis studies how the molecule adopts different spatial arrangements to minimize steric strain. The rotational barrier around the C-C bond connecting the tert-butyl group to the pyridine ring is a key aspect of this analysis. The geometry of the pyridine ring itself may also be slightly distorted to accommodate the large substituent.

Intermolecular Interactions and Hydrogen Bonding

The nature and strength of intermolecular interactions are crucial for understanding the macroscopic properties of this compound, such as its behavior in solution and in the solid state. taylorfrancis.comnih.gov

The interaction of this compound with solvent molecules, particularly water, is of significant interest. researchgate.networktribe.com Studies on similar molecules, like 2-fluoropyridine, have shown that water can form hydrogen bonds with the nitrogen atom of the pyridine ring. researchgate.net The presence of the tert-butyl group may influence the accessibility of the nitrogen atom for such interactions. Computational modeling can predict the geometries and energies of these solvated complexes.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. These theoretical investigations allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of reaction kinetics and thermodynamics.

For instance, in nucleophilic aromatic substitution (SNAAr) reactions, a common transformation for halopyridines, computational models can map out the energy landscape of the reaction. This includes the initial formation of the Meisenheimer complex, a key intermediate, and its subsequent decomposition to products. The presence of the electron-donating tert-butyl group at the 5-position and the electron-withdrawing fluorine atom at the 2-position significantly influences the stability of intermediates and the energy barriers of the reaction steps.

Key Research Findings:

Transition State Geometries: Computational studies can reveal the precise three-dimensional arrangement of atoms at the transition state, offering insights into the steric and electronic factors that govern reactivity.

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy for a given reaction pathway can be determined. This information is crucial for predicting reaction rates and identifying the most favorable reaction conditions.

Below is a hypothetical data table illustrating the kind of information that can be generated from DFT calculations on a representative reaction of this compound, such as its reaction with a generic nucleophile (Nu-).

Table 1: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical SNAAr Reaction of this compound

ParameterValue (kcal/mol)Description
ΔE_activation 15.8The energy barrier that must be overcome for the reaction to proceed.
ΔE_reaction -25.2The overall energy change of the reaction, indicating an exothermic process.
Intermediate Stability -8.5The energy of the Meisenheimer complex relative to the reactants, showing it to be a stable intermediate.

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational modeling.

Quantitative Structure-Property Relationship (QSPR) Investigations for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are a subset of computational chemistry focused on creating mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net For this compound, QSPR models can be developed to predict a wide range of properties without the need for extensive experimental measurements. researchgate.net

These models are built by first calculating a set of molecular descriptors for this compound and related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to establish a mathematical relationship between these descriptors and a specific property of interest.

Detailed Research Findings:

Prediction of Physicochemical Properties: QSPR models can accurately predict properties such as boiling point, solubility, and lipophilicity (logP). These predictions are valuable in the early stages of drug discovery and material science for screening and selecting compounds with desirable characteristics.

Understanding Structure-Property Landscapes: By analyzing the coefficients of the descriptors in a QSPR model, researchers can gain insights into which structural features have the most significant impact on a particular property. For example, the model might reveal the relative importance of the tert-butyl group's bulk versus the fluorine's electronegativity in determining a specific property.

Virtual Screening: Once a reliable QSPR model is established, it can be used to predict the properties of a large number of virtual or yet-to-be-synthesized derivatives of this compound. This allows for the efficient identification of candidates with optimized properties for a given application.

The following interactive table showcases typical molecular descriptors that would be calculated for this compound in a QSPR study and their hypothetical predicted property values.

Table 2: Selected Molecular Descriptors and Predicted Properties for this compound from a Hypothetical QSPR Model

Descriptor TypeDescriptor NameCalculated ValuePredicted PropertyPredicted Value
Constitutional Molecular Weight153.21Boiling Point (°C) 165.4
Topological Wiener Index342logP 2.8
Quantum Chemical Dipole Moment (Debye)2.15Aqueous Solubility (logS) -3.1
Quantum Chemical HOMO Energy (eV)-8.9
Quantum Chemical LUMO Energy (eV)-0.5

Note: The data in this table is for illustrative purposes to demonstrate the output of a QSPR study and is not based on experimentally verified values for this specific compound.

Advanced Applications in Synthetic Organic Chemistry

Role as Synthetic Building Blocks

The presence of both a bulky tert-butyl group and a reactive fluorine atom on the pyridine (B92270) ring allows for strategic and selective transformations, making 5-(tert-Butyl)-2-fluoropyridine a versatile precursor in multistep syntheses.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late point in their synthesis, allowing for the rapid generation of analogues with improved properties. The 2-fluoropyridine (B1216828) moiety is particularly well-suited for this purpose. The fluorine atom can be introduced into a complex pyridine-containing molecule via C-H activation and subsequently displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr). scispace.comnih.gov

The rate of SNAr at the 2-position of a pyridine ring is significantly enhanced by the presence of a fluorine atom compared to other halogens. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine. scispace.com This high reactivity allows for mild reaction conditions, which is crucial for the LSF of sensitive and complex substrates. scispace.comnih.gov The tert-butyl group at the 5-position can provide steric hindrance that influences the regioselectivity of reactions and can also enhance the solubility of the molecule in organic solvents.

This C-H fluorination/SNAr strategy has been successfully applied to the late-stage functionalization of medicinally important compounds, demonstrating its utility in generating derivatives that would otherwise require lengthy synthetic routes. scispace.comnih.gov The ability to introduce a diverse array of nitrogen, oxygen, sulfur, and carbon-based functional groups makes this a versatile tool for exploring the structure-activity relationships of complex heterocyclic scaffolds. scispace.comnih.gov

Table 1: Examples of Late-Stage Functionalization via C-H Fluorination and SNAr

Starting MaterialReagents and ConditionsProductSignificance
Boc-protected betahistine (B147258)1) AgF₂, 2) Nucleophile (e.g., butanol, morpholine, indole)2-Substituted betahistine analoguesAvoids lengthy synthesis of 2-substituted 6-vinylpyridines. scispace.com
Acetylated 2-pyridineethanol1) AgF₂, 2) aq. MeNH₂ in DMSO6-(Methylamino)-2-pyridineethanolA significantly shorter and higher-yielding route compared to previous syntheses. scispace.com
Methyl 5-bromopicolinate1) AgF₂, 2) Further transformationsPF-1247324 (a NaV1.8 inhibitor)Shortened the synthesis of a complex pharmaceutical compound. scispace.com

The 2-fluoropyridine unit, including derivatives like this compound, serves as a key precursor for the construction of more complex fluorinated scaffolds. The C-F bond can be selectively activated and substituted to introduce a variety of functionalities. A straightforward and practical method for creating aminopyridines is the nucleophilic aromatic substitution of 2-fluoropyridine with lithium amides, a reaction that proceeds under mild, transition-metal-free conditions. researchgate.net This approach allows for the synthesis of a range of aminopyridines in moderate to good yields. researchgate.net

The versatility of 2-fluoropyridines as building blocks extends to their use in creating nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The strategic placement of the fluorine atom allows for its displacement by various nucleophiles to construct these complex ring systems.

Use in Catalyst and Ligand Design

The pyridine nucleus is a fundamental component in the design of ligands for transition-metal catalysis. The electronic and steric properties of substituents on the pyridine ring can be fine-tuned to modulate the activity and selectivity of the resulting metal complexes.

Pyridine derivatives are widely employed as ligands in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. uwindsor.caresearchgate.netnih.gov The nitrogen atom of the pyridine ring coordinates to a metal center, and chiral substituents on the ligand framework control the stereochemical outcome of the catalyzed reaction. uwindsor.ca The modular nature of pyridine synthesis allows for the creation of a diverse library of ligands with varying steric and electronic properties. nih.gov The resulting metal complexes have been successfully used in a variety of asymmetric transformations, including alkylations, cycloadditions, and aldol (B89426) reactions. nih.gov

The bulky tert-butyl group, when incorporated into a pyridine ligand, can exert a significant influence on the enantioselectivity and catalytic performance of the corresponding metal complex. This is due to a combination of steric and electronic effects.

Steric Effects: The large size of the tert-butyl group can create a well-defined chiral pocket around the metal's active site. This steric hindrance can effectively block one of the competing diastereomeric transition states, leading to higher enantioselectivity. uwindsor.ca In some cases, the bulky tert-butyl substituent has been shown to be the most effective among a series of alkyl groups in achieving high enantiomeric excesses. uwindsor.ca The steric demand of the tert-butyl group can also influence the coordination geometry of the metal center, which in turn affects catalytic activity. researchgate.netrsc.org

Electronic Effects: The tert-butyl group is weakly electron-donating. This can increase the electron density at the metal center, which may influence the catalytic cycle. However, in many cases, the steric effects of the tert-butyl group are considered to be more dominant in controlling the outcome of the reaction.

Table 2: Influence of tert-Butyl Group in Catalysis

Catalytic SystemRole of tert-Butyl GroupObserved EffectReference
Copper-catalyzed cyclopropanation with methylenebis(oxazoline) ligandsSteric bulk on the oxazoline (B21484) ringThe tert-butyl substituted ligand gave high enantiomeric excesses. uwindsor.ca
Ruthenium(II) complexes with acridine-based ligandsSteric hindrance and solubilityInfluenced coordination mode and electronic properties. mdpi.com
Complexation of Actinides(III) and Lanthanides(III) with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridineSteric demandLowered the stability constant of the Cm(III) 1:3 complex compared to a less bulky analogue. researchgate.net

Amides are generally unreactive due to the delocalization of the nitrogen lone pair into the carbonyl group. However, their activation with electrophilic reagents, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), in the presence of a pyridine base, transforms them into highly reactive intermediates. acs.orgtcichemicals.com 2-Fluoropyridine is often used as a base in these activation systems. acs.orgorgsyn.org

The role of 2-fluoropyridine is multifaceted. It acts as a base to neutralize the triflic acid that is generated in situ. tcichemicals.com In some cases, the nature of the pyridine base can influence the regioselectivity of subsequent reactions. For example, in the synthesis of aminoimidazo-pyrimidines, the use of 2-fluoropyridine kinetically favored the formation of one regioisomer, while a different pyridine base led to the thermodynamic product. tcichemicals.com

While 2-fluoropyridine is effective, alternative bases have been explored. For instance, 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) has been shown to be an effective alternative to pyridine derivatives like 2-fluoropyridine and 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) in Tf₂O-mediated amide transformations, often providing comparable or higher yields. bohrium.comorganic-chemistry.orgacs.orgnih.gov This amide activation strategy has been utilized in the synthesis of various heterocycles, including oxazoles, imidazoles, and in the direct desaturation of amides to enamides. acs.orgacs.org

Radiochemistry and Isotopic Labeling for Research Purposes

The integration of fluorine-18 (B77423) (¹⁸F), a positron-emitting radioisotope, into pyridine scaffolds is a critical area of research for the development of molecular imaging agents for Positron Emission Tomography (PET). frontiersin.orguchicago.edu The favorable nuclear and chemical properties of ¹⁸F, including its 109.8-minute half-life and low positron energy (0.635 MeV), make it an ideal nuclide for labeling molecules intended for in vivo imaging studies. frontiersin.org The 2-fluoropyridine moiety, in particular, serves as a valuable component in the design of PET radiotracers.

The primary method for introducing fluorine-18 into a pyridine ring is through nucleophilic aromatic substitution (SₙAr). uchicago.eduresearchgate.net This reaction typically involves displacing a leaving group on an electron-deficient pyridine ring with [¹⁸F]fluoride. uchicago.edu The reactivity of the pyridine ring is often enhanced by the presence of electron-withdrawing groups and suitable leaving groups such as nitro groups, or by using highly reactive precursors like trialkylammonium salts or diaryliodonium salts. nih.govrsc.orgeur.nl

A notable challenge in pyridine radiochemistry is achieving fluorination at the meta-position (e.g., the 5-position). However, successful methods have been developed. For instance, 5-[¹⁸F]fluoro-2-pyridinamine has been synthesized from 5-bromo-2-pyridinecarbonitrile, which demonstrated nearly quantitative [¹⁸F]fluoride incorporation at the 5-position after just 5 minutes of heating. researchgate.net The resulting [¹⁸F]fluorinated nitrile undergoes hydrolysis and a Hofmann-type rearrangement to yield the final amine product. researchgate.net

Another advanced strategy involves a two-step, one-pot sequence. This method was used to produce various 2-amino-5-[¹⁸F]fluoropyridines. The process begins with the efficient radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate to yield 2-bromo-5-[¹⁸F]fluoropyridine with an 88% yield. rsc.org This intermediate is then subjected to a palladium-catalyzed amination reaction with various amines to produce the final products in yields ranging from 8% to 85%. rsc.org

Pyridyltrialkylammonium salts also serve as excellent precursors for producing 2-[¹⁸F]fluoropyridines. nih.gov A method involving the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions has been developed. nih.gov This strategy was successfully applied to the radiosynthesis of [¹⁸F]AV-1451 ([¹⁸F]T807), a significant PET tracer used for imaging tau protein aggregates in the brain. nih.gov

Labeled ProductPrecursorReaction ConditionsRadiochemical Yield (RCY)Total Synthesis TimeCitation
5-[¹⁸F]Fluoro-2-pyridinamine5-Bromo-2-pyridinecarbonitrile1) K[¹⁸F]F-K222, DMSO, 150°C, 5 min; 2) Base hydrolysis; 3) Hofmann rearrangement6-10% (non-decay-corrected)83-112 min researchgate.net
2-Bromo-5-[¹⁸F]fluoropyridineAnisyl(2-bromopyridinyl-5)iodonium triflate"Minimalist" radiofluorination88%Not specified rsc.org
[¹⁸F]AV-1451 ([¹⁸F]T807)Pyridyltrialkylammonium salt derived from pyridine N-oxideNucleophilic [¹⁸F]fluorinationNot specifiedNot specified nih.gov

Radiolabeled synthons, or building blocks, are fundamental to modern radiopharmaceutical chemistry. rsc.org They offer a modular approach where a small, ¹⁸F-labeled molecule is first synthesized and then conjugated to a larger, more complex biomolecule. uchicago.edursc.org This strategy often results in higher radiochemical yields and purity compared to direct, late-stage fluorination. rsc.org The 2-fluoropyridine scaffold is a key component in several such synthons designed for creating chemical biology tools.

One prominent application is in the field of "click chemistry." For example, acetylene-bearing 2-[¹⁸F]fluoropyridines have been developed as prosthetic groups. nih.gov These synthons, such as [(¹⁸F)]FPy5yne, are prepared by nucleophilic fluorination of 2-trimethylammoniumpyridinyl precursors. nih.gov They can then be efficiently conjugated to azide-modified biomolecules, like bombesin (B8815690) analogues, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This creates PET ligands for imaging specific biological targets, such as the gastrin-releasing peptide receptor, which is overexpressed in certain cancers. nih.gov

Another versatile synthon is 5-iodo-2-[¹⁸F]fluoropyridine. It can be synthesized from a 2-DABCO-5-iodopyridine precursor in high radiochemical yields (77 ± 7%). frontiersin.orgnih.gov The resulting ¹⁸F-labeled molecule is stable and can be purified using solid-phase extraction. frontiersin.orgnih.gov The iodine atom on this synthon provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions, allowing it to be conjugated with a wide array of molecules, including those containing thiol groups. frontiersin.orgnih.gov This two-step approach separates the harsh conditions of radiofluorination from the sensitive biomolecule, broadening the scope of potential PET tracers.

Radiolabeled SynthonPrecursorSynthon ApplicationConjugation ChemistryTarget Molecule ClassCitation
Acetylene-bearing 2-[¹⁸F]fluoropyridines (e.g., [(¹⁸F)]FPy5yne)2-Trimethylammoniumpyridinyl precursorsProsthetic group for PET ligand synthesisCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Peptides (e.g., Bombesin analogues) nih.gov
5-Iodo-2-[¹⁸F]fluoropyridine2-DABCO-5-iodopyridineBuilding block for further functionalizationPalladium-catalyzed cross-couplingThiols, various biomolecules frontiersin.orgnih.gov
[¹⁸F]FPyZIDENitro or trimethylammonium precursorsProsthetic reagent for click-labelingClick ChemistryVarious mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(tert-Butyl)-2-fluoropyridine in laboratory settings?

  • Methodological Answer : Prioritize respiratory protection (e.g., NIOSH-approved respirators) and environmental controls (local exhaust ventilation) to minimize inhalation risks, as acute toxicity data for structurally similar fluoropyridines indicate respiratory system sensitivity . Use chemically resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact, aligning with hazard classifications for fluorinated pyridines . Store the compound in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) to maintain stability .

Q. How can researchers verify the purity of this compound after synthesis or procurement?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • NMR Spectroscopy : Confirm structural integrity by analyzing 19F^{19}\text{F} and 1H^{1}\text{H} chemical shifts, comparing to literature data for fluoropyridine derivatives .
  • HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) using reverse-phase chromatography with mass spectrometry .
  • Melting Point Analysis : Cross-reference observed values with published data (e.g., mp 123–124°C for analogous fluoropyridines) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : Key strategies include:

  • Nucleophilic Fluorination : React tert-butyl-substituted pyridine precursors with fluorinating agents (e.g., KF/18-crown-6) under anhydrous conditions, optimizing temperature (80–100°C) and solvent polarity (e.g., DMF) to enhance selectivity .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with tert-butylboronic acid and halogenated fluoropyridine intermediates, employing Pd catalysts (e.g., Pd(PPh3_3)4_4) in THF/water mixtures .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic and steric properties of this compound in catalytic applications?

  • Methodological Answer : The tert-butyl group acts as an electron-donating substituent, increasing electron density at the pyridine ring’s 5-position, which stabilizes transition metals in coordination complexes. Steric hindrance from the tert-butyl group can modulate catalytic activity:

  • Experimental Design : Compare reaction kinetics of tert-butyl-substituted vs. unsubstituted fluoropyridines in Pd-catalyzed cross-coupling reactions.
  • Computational Analysis : Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals and quantify steric effects via %Vbur_{\text{bur}} analysis .

Q. What strategies mitigate competing side reactions (e.g., defluorination) during functionalization of this compound?

  • Methodological Answer :

  • Reaction Solvent Optimization : Use non-polar solvents (e.g., toluene) to suppress ionic pathways that promote defluorination .
  • Temperature Control : Maintain reactions below 80°C to avoid thermal degradation, as fluoropyridines are prone to C-F bond cleavage at elevated temperatures .
  • Additive Screening : Introduce radical scavengers (e.g., TEMPO) to inhibit free-radical defluorination mechanisms .

Q. How can researchers resolve contradictions in reported stability data for fluoropyridine derivatives under acidic conditions?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Prepare buffered solutions (pH 1–7) and monitor degradation via UV-Vis spectroscopy (λ = 260 nm for pyridine absorption). Correlate half-life (t1/2t_{1/2}) with substituent effects (e.g., tert-butyl’s electron donation reduces protonation susceptibility) .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water in hydrolysis experiments to track oxygen incorporation into degradation products via LC-HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.